molecular formula C7H15NO3 B094240 4-Amino-6-methoxy-2-methyloxan-3-ol CAS No. 18977-92-9

4-Amino-6-methoxy-2-methyloxan-3-ol

Cat. No. B094240
CAS RN: 18977-92-9
M. Wt: 161.2 g/mol
InChI Key: UIWJWFKPPXKEJV-VWDOSNQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methoxy-2-methyloxan-3-ol, also known as AMMOX, is a synthetic compound that has been studied for its potential applications in scientific research. AMMOX is a derivative of the naturally occurring amino acid, methionine, and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to act as a potent inhibitor of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of S-adenosylmethionine (SAMe). SAMe is an important molecule involved in many cellular processes, including methylation reactions and the synthesis of neurotransmitters.

Biochemical And Physiological Effects

The inhibition of MAT by 4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to have a variety of biochemical and physiological effects. These include alterations in cellular metabolism, changes in gene expression, and modulation of signaling pathways. In addition, 4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-6-methoxy-2-methyloxan-3-ol in laboratory experiments is its specificity for MAT inhibition, which allows for targeted modulation of SAMe levels. However, 4-Amino-6-methoxy-2-methyloxan-3-ol can be difficult to synthesize and may have limited solubility in aqueous solutions.

Future Directions

There are several areas of future research that could be pursued with regards to 4-Amino-6-methoxy-2-methyloxan-3-ol. These include further investigation of its mechanism of action and its effects on cellular signaling pathways. In addition, 4-Amino-6-methoxy-2-methyloxan-3-ol could be studied for its potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

4-Amino-6-methoxy-2-methyloxan-3-ol can be synthesized using a multi-step process that involves the reaction of methionine with various reagents. One common method involves the use of iodine and hydrochloric acid to convert methionine to S-methylcysteine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield 4-Amino-6-methoxy-2-methyloxan-3-ol.

Scientific Research Applications

4-Amino-6-methoxy-2-methyloxan-3-ol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One area of research has focused on the mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol and its effects on cellular metabolism and signaling pathways.

properties

IUPAC Name

4-amino-6-methoxy-2-methyloxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJWFKPPXKEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940494
Record name Methyl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxy-2-methyloxan-3-ol

CAS RN

18977-92-9, 67737-60-4, 54623-23-3
Record name NSC110345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC301729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC240016
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC224966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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